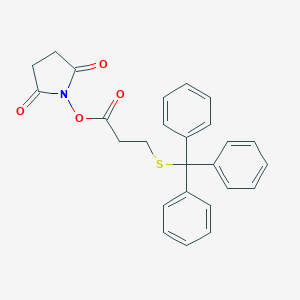

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOAPUSZAUJNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591656 | |

| Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129431-12-5 | |

| Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate: A Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate, a key reagent in the fields of bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanisms of action, and practical applications of this versatile linker, grounding theoretical knowledge in field-proven insights and detailed experimental protocols.

Introduction: The Strategic Advantage of a Dual-Functionality Linker

In the intricate world of bioconjugation, the ability to sequentially and selectively link different molecular entities is paramount. This compound, often referred to by its synonym Mpa(Trt)-Osu, emerges as a powerful tool by offering two distinct reactive functionalities within a single molecule.[1][2][] It incorporates a highly reactive N-hydroxysuccinimide (NHS) ester and a protected thiol group in the form of a trityl thioether.[] This strategic design allows for a two-stage conjugation strategy: the NHS ester reacts readily with primary amines, while the trityl-protected thiol remains dormant until its deliberate activation under specific, mild acidic conditions.[]

This dual-reactive nature is instrumental in the synthesis of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces for targeted drug delivery and diagnostic applications.[] The ability to control the timing of the thiol reaction provides a significant advantage over single-step conjugation methods, enabling more precise and well-defined bioconjugates.

Core Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and storage.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | Mpa(Trt)-Osu, 1-[1-oxo-3-[(triphenylmethyl)thio]propoxy]-2,5-Pyrrolidinedione | [] |

| CAS Number | 129431-12-5 | [1][2] |

| Molecular Formula | C₂₆H₂₃NO₄S | [1][2] |

| Molecular Weight | 445.53 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | |

| Solubility | Soluble in organic solvents such as DMF and DMSO | |

| Storage | Store at 2-8°C, desiccated and protected from light. |

The Chemistry in Action: A Tale of Two Moieties

The utility of this compound is rooted in the distinct and controllable reactivity of its two functional groups: the amine-reactive NHS ester and the protected tritylthio group.

The Amine-Reactive NHS Ester: Forging the Initial Link

The N-hydroxysuccinimide ester is a highly efficient acylating agent that reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and covalent amide bond.

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

NHS Ester Reaction with a Primary Amine.

Causality Behind Experimental Choices: The efficiency of this reaction is critically dependent on pH. The optimal pH range is typically between 7.2 and 8.5. Below this range, the concentration of the deprotonated, nucleophilic amine is reduced, slowing the reaction rate. Above pH 8.5, the competing hydrolysis of the NHS ester becomes increasingly significant, reducing the yield of the desired conjugate. Therefore, maintaining the pH within this window is a crucial parameter for successful conjugation.

The Trityl-Protected Thiol: A Shield for a Strategic Reveal

The trityl (triphenylmethyl) group serves as a bulky and acid-labile protecting group for the thiol functionality. This protection is essential to prevent premature oxidation or reaction of the thiol during the initial NHS ester conjugation step.

Deprotection Mechanism: The cleavage of the trityl group is typically achieved under mild acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA), often in the presence of a scavenger such as triisopropylsilane (TIPS) to prevent re-attachment of the highly stable trityl cation to other nucleophilic sites.

Trityl Group Deprotection Workflow.

The resulting free thiol is then available for a second, orthogonal conjugation reaction, such as with a maleimide-functionalized molecule or for disulfide bond formation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): This linker is well-suited for the synthesis of ADCs. The NHS ester can be used to attach the linker to lysine residues on an antibody. Following purification, the trityl group can be removed to expose the thiol, which can then be conjugated to a cytotoxic drug payload, often functionalized with a maleimide group.

-

PEGylation: The linker can be used to introduce a protected thiol group onto proteins, which can then be used for site-specific PEGylation to improve the pharmacokinetic properties of therapeutic proteins.

-

Surface Functionalization: The NHS ester can be used to immobilize the linker onto amine-functionalized surfaces, such as nanoparticles or microarrays. Subsequent deprotection of the thiol allows for the attachment of other biomolecules or small molecules.

-

Peptide Synthesis: It serves as a valuable building block in the synthesis of peptides with specific thiol modifications for structural studies or the creation of cyclic peptides.[]

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guideline and should be optimized for the specific application and molecules involved.

Protocol 1: General Procedure for Protein Modification

This protocol describes the initial step of reacting this compound with a protein to introduce the protected thiol linker.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

-

Linker Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the stirred protein solution. The exact molar ratio should be optimized for the desired degree of labeling.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Purification: Remove the excess, unreacted linker and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Deprotection of the Trityl Group

This protocol outlines the removal of the trityl group to expose the free thiol.

Materials:

-

Trityl-protected protein conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS) as a scavenger

-

Degassed buffer (e.g., PBS with 5 mM EDTA, pH 6.5)

-

Desalting column

Procedure:

-

Lyophilization (Optional): For reactions in organic solvents, the purified conjugate can be lyophilized.

-

Deprotection Cocktail: Prepare a deprotection cocktail of TFA/TIPS/water (e.g., 95:2.5:2.5 v/v/v).

-

Deprotection Reaction: Dissolve the trityl-protected conjugate in the deprotection cocktail and incubate at room temperature for 1-2 hours.

-

TFA Removal: Remove the TFA by rotary evaporation or by precipitation of the protein with cold diethyl ether.

-

Purification: Immediately purify the deprotected protein by passing it through a desalting column equilibrated with a degassed buffer to remove residual reagents and exchange the buffer. The presence of a chelating agent like EDTA is recommended to prevent disulfide bond formation catalyzed by trace metal ions.

Safety and Handling

-

NHS Esters: These are moisture-sensitive and can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.

-

Organic Solvents (DMF, DMSO): These are readily absorbed through the skin. Consult the specific SDS for each solvent for detailed handling instructions.

Always consult the institutional safety guidelines and perform a thorough risk assessment before handling these chemicals.

Conclusion

This compound stands out as a sophisticated chemical tool that provides researchers with a high degree of control over their bioconjugation strategies. Its ability to facilitate a sequential, two-step ligation process—first through a robust amine-reactive NHS ester and then through a selectively revealed thiol—opens up a wide array of possibilities in the design and synthesis of advanced biomaterials, diagnostics, and therapeutics. By understanding its chemical properties and the causality behind the experimental conditions, researchers can effectively harness the power of this versatile linker to advance their scientific goals.

References

- Okojie, J., McCollum, S., & Barrott, J. (2023). The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation. Discovery Medicine, 35(179), 921-927.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

- Kasper, M. A., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv.

- Koniev, O., & Wagner, A. (2015). Developments in site-specific protein modification. Chemical Society Reviews, 44(15), 5495-5518.

Sources

what is 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate used for

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Introduction

In the landscape of modern drug development, proteomics, and materials science, the ability to selectively and covalently link different molecular entities is paramount. This compound is a specialized heterobifunctional reagent designed for this precise purpose.[][2] It serves as a molecular bridge, enabling the strategic introduction of a protected sulfhydryl (-SH) group onto biomolecules, surfaces, or nanoparticles that possess primary amines.[] This guide provides a comprehensive overview of its chemistry, mechanisms, and core applications, offering researchers and drug development professionals the foundational knowledge to leverage this powerful tool.

The reagent's utility lies in its dual-reactive nature. It combines a highly reactive N-hydroxysuccinimide (NHS) ester with a stable trityl-protected thiol.[] This architecture facilitates a controlled, two-stage conjugation strategy: first, the stable attachment to an amine-containing molecule, followed by the selective deprotection of the thiol, rendering it available for a second, orthogonal conjugation step. This stepwise approach is critical in the synthesis of complex architectures like antibody-drug conjugates (ADCs), functionalized surfaces for biosensors, and targeted drug delivery systems.[][3][4]

Section 1: The Chemistry of a Dual-Action Reagent

Molecular Structure and Functionality

The power of this compound originates from its two key functional groups, separated by a propanoate spacer.

-

N-hydroxysuccinimide (NHS) Ester: This group is the amine-reactive arm of the molecule. NHS esters are widely used in bioconjugation because they react efficiently and specifically with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form highly stable amide bonds.[5][6][7]

-

Trityl-Protected Thiol (S-Trityl): The thiol group is protected by a triphenylmethyl (trityl) group. The trityl group is a bulky protecting agent that sterically hinders the sulfur atom, preventing its premature oxidation or reaction.[8] This protection is robust under the conditions required for the NHS ester reaction but can be selectively removed later under mild acidic conditions.[][9]

| Property | Value |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate[10] |

| CAS Number | 129431-12-5[10] |

| Molecular Formula | C₂₆H₂₃NO₄S[10] |

| Molecular Weight | 445.53 g/mol [2][10] |

The Rationale for Thiol Protection

Free sulfhydryl groups are highly reactive and prone to oxidation, which can lead to the formation of undesirable disulfide bonds, either intramolecularly or with other thiol-containing molecules. The trityl group safeguards the thiol's integrity, allowing the amine-coupling reaction to proceed without complication. This ensures that the sulfhydryl group is only revealed at the desired stage of the experimental workflow, providing chemists with precise temporal control over the conjugation process.[] This is particularly crucial in multi-step syntheses where multiple reactive sites must be addressed in a specific order.

Section 2: Mechanism of Action: A Two-Step Process

The application of this reagent is a sequential process involving an initial amine coupling reaction followed by a deprotection step to unmask the thiol.

Step 1: Thiolation via NHS Ester Coupling

The initial modification step involves the reaction of the NHS ester with a primary amine. This is a classic nucleophilic acyl substitution reaction.[5][6] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[6]

The efficiency of this reaction is critically dependent on pH. The optimal pH range is typically between 7.2 and 8.5.[7][11]

-

Below pH 7: Primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and dramatically slows the reaction rate.[5]

-

Above pH 9: The rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases significantly. This competes with the desired aminolysis reaction, reducing the overall conjugation efficiency.[5][7]

Section 3: Experimental Protocols

The following protocols provide a general framework. Optimization of molar ratios, concentrations, and incubation times is essential for specific applications.

Protocol for Protein Thiolation

-

Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, and adjust the pH to 7.5-8.2. Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will compete with the target molecule. [7][11]2. Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous, water-miscible organic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). [12][13]The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored. [11]3. Reaction: Add a 10- to 20-fold molar excess of the dissolved reagent to the protein solution (typically 1-10 mg/mL in the reaction buffer). The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation. [5]4. Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Purification: Remove excess, unreacted reagent and the NHS byproduct via size-exclusion chromatography (desalting column) or dialysis against the reaction buffer. [12]The resulting S-trityl-modified protein can be stored for future use.

Protocol for S-Trityl Deprotection

-

Reagent Preparation: Prepare a deprotection solution, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger. [14][15]Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

-

Deprotection Reaction: Dissolve the lyophilized S-trityl-modified protein in the deprotection cocktail and incubate for 1-2 hours at room temperature.

-

Purification: Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein, decant the supernatant, and wash the pellet with additional cold ether to remove residual TFA and scavengers. [14]4. Resuspension: Resuspend the purified protein in a suitable buffer, preferably one containing a chelating agent like EDTA to prevent metal-catalyzed oxidation of the newly formed thiol. [16]The deprotected protein should be used promptly.

Quantification of Incorporated Sulfhydryl Groups

After deprotection, it is crucial to determine the number of free sulfhydryl groups introduced per molecule. The most common method is the Ellman's Assay, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). [17]DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. [17][18]

Section 4: Key Applications in Research and Drug Development

The ability to convert amines to protected thiols opens up a vast array of applications in biotechnology and medicine.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics where a cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This reagent is ideal for this application. The antibody is first modified on its surface lysine residues. After purification and deprotection, the newly introduced thiol groups serve as specific attachment points for a drug payload that has been derivatized with a thiol-reactive functional group, such as a maleimide. [][19]This results in a more homogeneous and defined drug product.

Surface Immobilization for Biosensors and Arrays

Solid surfaces, such as silica, glass slides, or polymer beads, can be pre-functionalized with primary amines. The NHS ester of the reagent can then be used to covalently coat these surfaces. []Subsequent deprotection yields a surface rich in thiol groups. These thiol-activated surfaces are highly valuable for:

-

Gold Surface Chemistry: Covalently immobilizing the surface onto gold nanoparticles or gold-coated sensors via stable gold-thiol bonds. []* Biomolecule Immobilization: Attaching proteins, peptides, or nucleic acids that have been modified with a thiol-reactive group, which is essential for creating diagnostic microarrays and biosensors. [20]

Nanoparticle and Polymer Conjugation

In drug delivery and nanotechnology, this reagent is used to functionalize nanoparticles and polymers. [][21]By reacting it with amine groups on a nanoparticle's surface or a polymer backbone, a protected thiol handle is introduced. This allows for the subsequent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or other drugs, creating multifunctional nanomedicines. [22]

References

-

Cepham Life Sciences. SATA (N-Succinimidyl S-acetylthioacetate). [Link]

-

G-Biosciences. SATA Protocol for Protein Modification. [Link]

-

Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]

-

G-Biosciences. Description Storage Introductions Additional Materials Required Procedure for Sulfhydryl Modification of Protein. [Link]

-

ACS Publications | Langmuir. In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold Yields Monolayers Comparable to Those Prepared Directly from Alkanethiols. [Link]

-

AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

Organic Chemistry Portal. Trityl Protection. [Link]

-

ResearchGate. Immobilization of antibody on the thiolated monolith surface.... [Link]

-

NIH. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. [Link]

-

MySkinRecipes. This compound. [Link]

-

ACS Publications | The Journal of Organic Chemistry. Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. [Link]

-

PubMed. Mild and efficient Lewis acid-promoted detritylation in the synthesis of N-hydroxy amides. [Link]

-

ACS Publications | Bioconjugate Chemistry. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. [Link]

-

PubMed. Thiol-reactive Compounds Prevent Nonspecific Antibody Binding in Immunohistochemistry. [Link]

-

NIH. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium. [Link]

-

Frontiers in Bioengineering and Biotechnology. Applications of Nanoparticle-Antibody Conjugates in Immunoassays and Tumor Imaging. [Link]

-

G-Biosciences. Sulfhydration Kit With SATA. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers | Request PDF. [Link]

-

MDPI. Application of the Trityl Group in Peptide Chemistry. [Link]

-

PubMed. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. [Link]

-

ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]

-

ResearchGate. Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram. [Link]

-

CellMosaic. Thiol Assay Kit. [Link]

-

PubMed. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. [Link]

-

PubMed. Application of a label-free and domain-specific free thiol method in monoclonal antibody characterization. [Link]

-

Frontiers. A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives. [Link]

Sources

- 2. This compound [myskinrecipes.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. This compound | C26H23NO4S | CID 17935426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.sangon.com [store.sangon.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. peptide.com [peptide.com]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. proteochem.com [proteochem.com]

- 17. cellmosaic.com [cellmosaic.com]

- 18. Application of a label-free and domain-specific free thiol method in monoclonal antibody characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buy 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate | 955094-26-5 | >98% [smolecule.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives [frontiersin.org]

- 22. Applications of Nanoparticle-Antibody Conjugates in Immunoassays and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate (SATP)

CAS Number: 129431-12-5

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Tool for Thiolation in Bioconjugation

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate, commonly known by its acronym SATP, is a heterobifunctional crosslinker that serves as a cornerstone reagent in the field of bioconjugation.[1] It provides a robust and controlled method for introducing a protected sulfhydryl (thiol) group onto proteins, peptides, and other amine-containing biomolecules.[1] The strategic design of SATP, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a trityl-protected thiol, offers researchers a two-stage approach to conjugation, enabling precise control over the modification process. This guide provides a comprehensive overview of SATP, from its underlying chemical principles to detailed experimental protocols and expert insights for its successful application.

The dual-functionality of SATP makes it an invaluable tool in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents.[1] The ability to introduce a latent thiol group allows for subsequent, highly specific conjugation reactions, such as maleimide-thiol coupling, without the risk of premature disulfide bond formation.

Chemical Properties and Structure

A thorough understanding of the physicochemical properties of SATP is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 129431-12-5 | [2] |

| Molecular Formula | C₂₆H₂₃NO₄S | [2] |

| Molecular Weight | 445.53 g/mol | [2] |

| Synonyms | Mpa(Trt)-Osu, (2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate | [2] |

Mechanism of Action: A Two-Step Process for Controlled Thiolation

The utility of SATP lies in its sequential reactivity. The process can be conceptually divided into two distinct phases: amine modification and thiol deprotection.

Step 1: Amine Modification via NHS Ester Reaction

The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety of SATP with primary amines present on the target biomolecule, such as the ε-amine of lysine residues or the N-terminal α-amine. This reaction proceeds via a nucleophilic acyl substitution, forming a stable and covalent amide bond.[3] The reaction is highly efficient in the pH range of 7.2 to 8.5.[4] At this pH, the primary amines are sufficiently deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is minimized, though it still occurs as a competing reaction.[3][4]

Figure 1. Reaction of SATP with a primary amine on a protein.

Step 2: Thiol Deprotection - Unveiling the Reactive Handle

Once the biomolecule is modified with the trityl-protected thiol, the bulky and acid-labile trityl (triphenylmethyl) group can be removed to expose the free sulfhydryl group. This is typically achieved by treatment with trifluoroacetic acid (TFA).[5] The cleavage of the trityl group is a reversible process that generates a stable trityl carbocation.[5] To drive the reaction to completion and prevent the re-attachment of the trityl cation to the nucleophilic thiol, the use of a scavenger is crucial.[5] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reacts with the trityl cation to form triphenylmethane.[5]

Figure 2. Acid-catalyzed deprotection of the trityl group with a scavenger.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the use of SATP.

Materials and Reagents

-

This compound (SATP)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein or other amine-containing biomolecule

-

Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5. Avoid buffers containing primary amines such as Tris or glycine.[3]

-

Desalting columns

-

Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v).[5]

-

Ellman's Reagent (DTNB) for thiol quantification

Protocol 1: Protein Modification with SATP

This protocol describes the introduction of the trityl-protected thiol onto a protein.

-

Prepare Protein Solution: Dissolve the protein to be modified in the Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Prepare SATP Solution: Immediately before use, dissolve SATP in anhydrous DMSO or DMF to a concentration of 10-20 mM. The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions.[3]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the SATP solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted SATP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.[7][8][9] The resulting SATP-modified protein can be stored for future use.

Protocol 2: Deprotection of the Trityl Group

This protocol details the removal of the trityl protecting group to generate a free thiol.

-

Prepare Deprotection Cocktail: In a fume hood, carefully prepare the deprotection cocktail of 95% TFA, 2.5% TIS, and 2.5% water. TFA is highly corrosive and should be handled with appropriate personal protective equipment.

-

Deprotection Reaction: Add the deprotection cocktail to the lyophilized or concentrated SATP-modified protein. A general guideline is to use approximately 100 µL of the cocktail for every 1 mg of protein.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours with occasional vortexing.[5]

-

Removal of TFA: After the incubation, remove the TFA by evaporation under a stream of nitrogen or by vacuum centrifugation.

-

Purification: Resuspend the deprotected protein in a suitable buffer and purify using a desalting column to remove the scavenger and other small molecules. The buffer should be deoxygenated and may contain a chelating agent like EDTA to prevent disulfide bond formation.

Protocol 3: Quantification of Incorporated Thiols with Ellman's Assay

This protocol allows for the determination of the number of free thiol groups introduced per protein molecule.[10][11][12][13][14]

-

Prepare Standards: Prepare a series of known concentrations of a standard thiol, such as cysteine, in the assay buffer (0.1 M sodium phosphate, pH 8.0).

-

Prepare Ellman's Reagent Solution: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer to a concentration of 4 mg/mL.

-

Reaction: To a known concentration of the deprotected protein and to each standard, add the Ellman's Reagent solution.

-

Incubation: Incubate the samples at room temperature for 15 minutes.

-

Measurement: Measure the absorbance of the samples at 412 nm.

-

Calculation: Create a standard curve from the absorbance readings of the cysteine standards. Use this curve to determine the concentration of thiols in the protein sample. The degree of labeling can then be calculated by dividing the molar concentration of thiols by the molar concentration of the protein.

Troubleshooting and Expert Insights

| Issue | Possible Cause | Recommended Solution |

| Low Modification Efficiency | - pH of the conjugation buffer is too low.- Hydrolysis of the SATP reagent.- Presence of primary amines in the buffer (e.g., Tris). | - Ensure the pH of the conjugation buffer is between 7.2 and 8.5.[4]- Prepare the SATP solution immediately before use in anhydrous solvent.- Use a non-amine containing buffer like phosphate or HEPES.[3] |

| Incomplete Trityl Deprotection | - Insufficient amount or absence of scavenger.- Insufficient reaction time or TFA concentration. | - Always include a scavenger like TIS in the deprotection cocktail to trap the trityl cation.[5]- Increase the incubation time or ensure the use of a high concentration of TFA (e.g., 95%).[5] |

| Protein Precipitation | - High degree of modification leading to changes in protein solubility.- Denaturation by organic solvent or TFA. | - Reduce the molar excess of SATP used in the conjugation reaction.- Perform reactions and purification steps at 4°C. |

| Disulfide Bond Formation | - Oxidation of the free thiol after deprotection. | - Perform the deprotection and subsequent steps in deoxygenated buffers.- Add a chelating agent like EDTA to the buffers to inhibit metal-catalyzed oxidation. |

Comparative Analysis with Other Thiolation Reagents

SATP is one of several reagents available for introducing thiol groups onto biomolecules. A comparison with other common reagents highlights its unique advantages.

| Reagent | Protecting Group | Deprotection Method | Key Advantages | Key Disadvantages |

| SATP | Trityl | Acid (TFA) with scavenger | - Highly stable protected thiol.- Orthogonal deprotection to many other protecting groups. | - Requires harsh acidic conditions for deprotection which may not be suitable for all proteins. |

| SATA | Acetyl | Hydroxylamine | - Mild deprotection conditions. | - Acetyl group can be less stable than trityl, especially at higher pH. |

| SPDP | Pyridyldithiol | Reduction (e.g., DTT) | - Deprotection releases a chromophore (pyridine-2-thione) allowing for quantification of modification.- The disulfide bond can be used for reversible conjugation. | - The resulting thiol is part of a disulfide, which might not be desired for all applications. |

The trityl protecting group of SATP offers superior stability compared to the acetyl group of SATA, making it ideal for multi-step synthesis where the protected thiol needs to withstand various reaction conditions before its intended use.

Conclusion

This compound is a powerful and versatile reagent for the controlled introduction of sulfhydryl groups into biomolecules. Its two-stage reactivity, afforded by the amine-reactive NHS ester and the acid-labile trityl-protected thiol, provides researchers with a high degree of control over their conjugation strategies. By understanding the underlying chemical principles and following well-defined protocols, scientists and drug developers can effectively leverage SATP to construct complex and functional biomolecular conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

- BroadPharm. (2022, January 18). Ellman's Assay Protocol.

- Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah.

- Scribd.

- Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent.

- BMG Labtech.

- Thermo Fisher Scientific.

- Thermo Fisher Scientific.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- BenchChem.

- Cre

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Aapptec Peptides. Amino Acid Sidechain Deprotection.

- Royal Society of Chemistry. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.

- National Institutes of Health. Selective protein N-terminal labeling with N-hydroxysuccinimide esters.

- BOC Sciences. CAS 129431-12-5 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)

- National Institutes of Health. (2021, August 20).

- bio-synthesis inc. (2017, July 26). Thiol modifiers in oligonucleotide synthesis.

- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Interchim.

- ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group...

- National Institutes of Health. (2021, August 20).

- PubMed. (2021, August 20).

- Semantic Scholar.

- Frontiers.

- MDPI.

- Thermo Fisher Scientific.

- PubChem. 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)

- National Institutes of Health. (2020, November 12). Applications of Thiol-Ene Chemistry for Peptide Science.

- Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry.

- National Institutes of Health. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals.

- PubMed. (2007, December 15). Comparative Study of Thiolated Protein G Scaffolds and Signal Antibody Conjugates in the Development of Electrochemical Immunosensors.

- PubMed Central. (2023, June 2). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL).

- BenchChem.

- BenchChem.

- Integrated DNA Technologies. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound | C26H23NO4S | CID 17935426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 12. scribd.com [scribd.com]

- 13. interchim.fr [interchim.fr]

- 14. bmglabtech.com [bmglabtech.com]

Mpa(Trt)-Osu mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of S-Trityl-3-mercaptopropionic acid N-succinimidyl ester (Mpa(Trt)-Osu)

Abstract

S-Trityl-3-mercaptopropionic acid N-succinimidyl ester, commonly abbreviated as Mpa(Trt)-Osu, is a heterobifunctional crosslinking reagent of significant utility in bioconjugation, chemical biology, and drug development. Its architecture features an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol group protected by a bulky, acid-labile trityl (Trt) group, connected via a propionic acid linker. This design enables a controlled, two-stage conjugation strategy. The first stage involves the formation of a stable amide bond with a primary amine on a target biomolecule. The second stage involves the quantitative removal of the trityl protecting group under specific acidic conditions to expose a reactive sulfhydryl (thiol) group. This liberated thiol can then be used for subsequent downstream applications, such as conjugation to another molecule, surface immobilization, or disulfide bond formation. This guide provides a detailed exploration of the core mechanisms, validated experimental protocols, and expert insights into the application of this versatile crosslinker.

The Molecular Architecture and Strategic Functionality

The efficacy of Mpa(Trt)-Osu stems from its three distinct functional components:

-

N-Hydroxysuccinimide (Osu) Ester: This moiety serves as the primary amine-reactive group. It readily undergoes nucleophilic acyl substitution with unprotonated aliphatic amines, such as the ε-amino group of lysine residues in proteins, to form a highly stable amide bond.[1][2]

-

Trityl (Trt) Protected Thiol: The sulfhydryl group of the mercaptopropionic acid linker is masked by a triphenylmethyl (trityl) group.[3] This bulky protecting group is stable under the physiological or slightly alkaline conditions required for the NHS ester reaction but can be cleanly removed using acids like trifluoroacetic acid (TFA).[4][5] This orthogonality is the cornerstone of the reagent's utility.

-

Propionic Acid Linker: This three-carbon chain acts as a spacer, connecting the two reactive ends and providing spatial separation between the conjugated molecules to minimize steric hindrance.[6][7]

Core Mechanism of Action: A Two-Stage Process

The mechanism of action is a sequential process involving amine conjugation followed by thiol deprotection.

Stage 1: Amine Conjugation via NHS Ester Reaction

The initial step is the reaction of the Mpa(Trt)-Osu's NHS ester with a primary amine on a target molecule (e.g., a protein). This proceeds via a well-established nucleophilic acyl substitution mechanism.[8]

-

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[2]

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent amide bond.[1]

The efficiency of this reaction is critically dependent on pH. A buffer pH between 7.2 and 8.5 is optimal, representing a compromise between maintaining the amine in its nucleophilic, deprotonated state (-NH₂) and minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH.[9][10] It is imperative to use buffers free of primary amines, such as Tris, which would otherwise compete with the target molecule.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate.[1]

Caption: Mechanism of amine conjugation by Mpa(Trt)-Osu.

Stage 2: Thiol Deprotection via Acidolysis

Once the target molecule is successfully conjugated and purified, the protected thiol is exposed. This is achieved through acid-catalyzed cleavage, or acidolysis, of the trityl group.

-

Acid Treatment: The Trt-protected conjugate is treated with a strong acid, most commonly Trifluoroacetic Acid (TFA).[11]

-

Formation of Trityl Cation: The acid protonates the sulfur atom, weakening the C-S bond. This bond then cleaves to release the thiol and generate a highly stable triphenylmethyl carbocation (trityl cation, Trt⁺).[3][11] This cation is stabilized by extensive charge delocalization across its three phenyl rings.

-

Cation Scavenging: The liberated trityl cation is a potent electrophile and can react with nucleophilic residues on the biomolecule, particularly the indole side chain of tryptophan, leading to undesirable modifications.[12] To prevent this, "scavengers" are added to the cleavage solution. These are nucleophilic compounds, such as triisopropylsilane (TIS) or water, that react with and neutralize the trityl cation.[11][13]

Caption: Acid-catalyzed deprotection of the Trityl group.

Validated Experimental Protocols

The following protocols provide a self-validating workflow for the conjugation and deprotection process. Success at each stage should be confirmed by analytical methods like mass spectrometry (to observe mass shifts) or SDS-PAGE.

Experimental Workflow Overview

Caption: Self-validating experimental workflow.

Protocol 1: Conjugation of Mpa(Trt)-Osu to a Protein

-

Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Degas the buffer if the target protein is sensitive to oxidation.

-

Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve Mpa(Trt)-Osu in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM.[10]

-

Reaction Initiation: Add a 10- to 20-fold molar excess of the Mpa(Trt)-Osu solution to the stirred protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.[1]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): Stop the reaction by adding a quenching buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes.[9]

-

Purification: Remove unreacted crosslinker and byproducts (NHS) by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer (e.g., PBS, pH 7.4).

-

Validation: Confirm successful conjugation by LC-MS, observing the expected mass increase corresponding to the addition of the Mpa(Trt) moiety.

Protocol 2: Deprotection of the Trityl Group

Caution: Trifluoroacetic acid is highly corrosive. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The most common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[11]

-

Lyophilization: If the purified Trt-protected conjugate is in an aqueous buffer, lyophilize it to a dry powder.

-

Deprotection Reaction: Resuspend the lyophilized conjugate in the cold (0°C) cleavage cocktail. Use enough cocktail to fully dissolve the material.

-

Incubation: Stir the reaction mixture at room temperature for 1-4 hours.[4] The exact time may require optimization depending on the substrate.

-

TFA Removal: Remove the TFA by evaporation under a stream of nitrogen gas or by rotary evaporation.

-

Precipitation and Washing: Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein, decant the ether, and repeat the washing step two more times to remove residual scavengers and cleaved trityl groups.[5]

-

Purification and Validation: Resuspend the protein pellet in a suitable buffer. Confirm deprotection via LC-MS (observing the mass decrease corresponding to the loss of the trityl group) and quantify the free thiol using Ellman's Reagent.

Data Presentation and Expert Insights

Table 1: Key Parameters for Mpa(Trt)-Osu Reactions

| Parameter | Stage 1: Amine Conjugation | Stage 2: Thiol Deprotection | Rationale & Causality |

| pH | 7.2 - 8.5 | N/A (Anhydrous Acid) | Balances amine nucleophilicity with NHS ester stability.[1][9] |

| Buffer | Phosphate, HEPES, Bicarbonate | N/A | Must be free of primary amines to avoid competing reactions.[1] |

| Key Reagents | Mpa(Trt)-Osu | Trifluoroacetic Acid (TFA) | Amine-reactive electrophile; strong acid for cleaving the S-Trityl bond.[1][4] |

| Scavengers | N/A | Triisopropylsilane (TIS), Water | Essential for trapping the reactive trityl cation to prevent side reactions.[11][12][13] |

| Temperature | 4°C to Room Temperature | 0°C to Room Temperature | Lower temperatures can slow hydrolysis and are gentler on sensitive proteins.[9] |

| Molar Excess | 10-20x over protein | N/A (Used as solvent) | Drives the reaction to completion, compensating for any hydrolysis.[1] |

Conclusion

The Mpa(Trt)-Osu crosslinker provides a robust and controllable method for introducing a reactive thiol group onto a biomolecule. Its mechanism relies on the orthogonal reactivity of its two functional ends: an NHS ester that forms a stable amide bond under physiological conditions and a trityl-protected thiol that can be quantitatively unmasked under specific acidic conditions. By understanding the causality behind each reaction step—from pH control in the conjugation phase to the critical role of scavengers during deprotection—researchers can reliably generate well-defined, thiol-functionalized conjugates for a wide array of applications in science and medicine.

References

-

Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]

-

ACS Publications. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers | The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Available from: [Link]

-

AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Available from: [Link]

-

ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available from: [Link]

-

ResearchGate. (PDF) Design and characterization of structured protein linkers with differing flexibilities. Available from: [Link]

-

Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available from: [Link]

-

MDPI. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Available from: [Link]

-

PMC - PubMed Central. Fusion Protein Linkers: Property, Design and Functionality. Available from: [Link]

-

Bio-Synthesis. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Available from: [Link]

-

Arvys Proteins. A Look At: “Fusion Protein Linkers: Property, Design and Functionality”. Available from: [Link]

-

LookChem. Cas 27144-18-9,S-TRITYL-3-MERCAPTOPROPIONIC ACID. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]

- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate molecular weight

An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Introduction

In the landscape of modern drug development and molecular biology, the precise and controlled assembly of complex biomolecular architectures is paramount. Heterobifunctional crosslinkers are indispensable tools in this pursuit, enabling the stepwise conjugation of different molecular entities. This compound is a specialized reagent that exemplifies this class of molecules, offering a powerful combination of an amine-reactive N-hydroxysuccinimide (NHS) ester and a protected thiol functionality.[] The NHS ester provides a mechanism for rapid and efficient covalent linkage to primary amines on proteins and other biomolecules, while the trityl-protected thiol offers a latent reactive handle that can be selectively unveiled for subsequent modification.[][]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, mechanism of action, and key applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile crosslinker for creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to functionalized materials.

Physicochemical Properties

This compound is a multifaceted compound valued for its dual-reactive nature.[] Its structure is built around a propanoate linker, with one end activated as an NHS ester and the other terminated with a thiol group protected by a bulky trityl (triphenylmethyl) group. This design allows for sequential, controlled conjugation reactions.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Molecular Weight | 445.53 g/mol | [][3][4] |

| Exact Mass | 445.13477939 Da | [5] |

| Molecular Formula | C₂₆H₂₃NO₄S | [][3][5] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate | [][5] |

| CAS Number | 129431-12-5 | [][3][5] |

| Synonyms | Mpa(Trt)-Osu, 1-[1-oxo-3-[(triphenylmethyl)thio]propoxy]-2,5-Pyrrolidinedione | [] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture | [4] |

Core Principles and Mechanism of Action

The utility of this crosslinker stems from its two distinct reactive moieties, which can be addressed in a stepwise fashion.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a highly efficient functional group for targeting primary amines (-NH₂), which are abundantly available on the surface of proteins, primarily at the N-terminus and on the side chains of lysine residues.[6]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7] This conjugation strategy is one of the most widely used in bioconjugation due to its reliability and the stability of the resulting linkage under physiological conditions.[][6]

Several factors are critical for successful NHS ester conjugation:

-

pH: The reaction is strongly pH-dependent. The optimal range is typically between pH 7.2 and 8.5.[6][7] Below this range, primary amines are protonated (-NH₃⁺) and non-nucleophilic, halting the reaction. Above this range, the hydrolysis of the NHS ester itself accelerates, reducing the efficiency of conjugation.[6][7]

-

Buffer Choice: Buffers containing primary amines, such as Tris (TBS), are incompatible as they will compete with the target molecule for reaction with the NHS ester.[7] Phosphate, borate, carbonate, or HEPES buffers are recommended.[7]

-

Solvent: Since many NHS esters have limited aqueous solubility, they are typically dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[7][8]

The Acid-Labile Trityl-Protected Thiol

The second functional group is a thiol (sulfhydryl, -SH) that is reversibly protected by a trityl (Trt) group.[] The thiol group is highly nucleophilic and reactive, but this reactivity can be undesirable during the initial amine conjugation step.[9] The trityl group serves two key purposes:

-

Masking Reactivity: It prevents the thiol from participating in unwanted side reactions during the NHS ester coupling step.

-

Enabling Stepwise Chemistry: It can be removed under specific, mild conditions that typically do not disrupt the newly formed amide bond, thereby exposing the thiol for a second, distinct conjugation reaction.[10]

The trityl group is known for its acid lability.[10] Deprotection is achieved by treating the conjugate with a mild acid, such as trifluoroacetic acid (TFA). The bulky nature of the trityl group and the stability of the resulting trityl cation facilitate this cleavage.[10][11] During deprotection, it is critical to include a "scavenger" molecule, such as triethylsilane (TES) or triisopropylsilane (TIS). The highly reactive trityl cation, if not captured, can re-attach to other nucleophilic sites on the protein. The scavenger effectively traps the cation, preventing side reactions.[12]

Once deprotected, the free thiol is available for a variety of subsequent reactions, such as conjugation to maleimide-functionalized molecules, formation of disulfide bonds, or attachment to gold surfaces.

Key Applications in Research and Development

The dual functionality of this compound makes it a valuable reagent in numerous advanced applications.

-

Antibody-Drug Conjugates (ADCs): This crosslinker is ideally suited for ADC development. An antibody can first be conjugated to the linker via its lysine residues using the NHS ester. Following purification, the trityl group can be removed to expose the thiol, which can then be reacted with a maleimide-activated cytotoxic drug payload.[] This stepwise approach provides excellent control over the conjugation process.[]

-

PEGylation and Polymer Conjugates: The reagent can be used to attach PEG (polyethylene glycol) chains or other polymers to proteins.[] This is often done to improve the pharmacokinetic profile of therapeutic proteins by increasing their size and solubility.

-

Peptide Synthesis and Modification: In peptide chemistry, it serves as an activated ester to facilitate peptide bond formation.[] It can also be used to introduce a protected thiol at a specific amine site within a synthetic peptide for subsequent cyclization or labeling.

-

Surface Functionalization: The linker can be used to immobilize proteins or other biomolecules onto surfaces. For instance, an amine-functionalized surface can be reacted with the NHS ester, after which the trityl group is removed to present a thiol-coated surface ready for further modification.[]

-

Pharmaceutical Synthesis: Beyond bioconjugation, this compound serves as a building block in the synthesis of complex small molecules, including angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension and heart failure.[]

Experimental Protocols

The following protocols provide a generalized framework for using this compound. Optimization is recommended for each specific application.

Protocol 1: General Procedure for Protein Labeling via NHS Ester Conjugation

-

Reagent Preparation:

-

Equilibrate the crosslinker and all other reagents to room temperature.

-

Prepare a stock solution of the crosslinker (e.g., 10-20 mM) in a dry, water-miscible organic solvent such as DMSO or DMF. Prepare this solution immediately before use, as the NHS ester is susceptible to hydrolysis.[8]

-

Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the crosslinker stock solution to the stirred protein solution. A 5- to 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Longer incubation at lower temperatures can help minimize competing hydrolysis of the NHS ester.[6]

-

(Optional) Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will consume any unreacted NHS ester.[7]

-

-

Purification:

-

Remove the excess, unreacted crosslinker and the NHS byproduct from the protein conjugate.

-

For proteins >20 kDa, a desalting column or dialysis against a suitable buffer (e.g., PBS) is effective. For smaller molecules, techniques like HPLC may be required.

-

Protocol 2: Deprotection of the Trityl Group to Expose the Thiol

Caution: This procedure should be performed in a chemical fume hood using appropriate personal protective equipment. TFA is highly corrosive.

-

Reagent Preparation:

-

Prepare a deprotection solution consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger.

-

The conjugated protein should be lyophilized or in a buffer-free state if possible.

-

-

Deprotection Reaction:

-

Add the cold deprotection solution to the protein conjugate.

-

Incubate the reaction on ice for 30-60 minutes with occasional vortexing. The optimal time may vary and should be determined empirically.

-

Remove the TFA. This can be done by evaporation under a stream of nitrogen or by precipitating the protein with cold diethyl ether.

-

-

Purification and Final Preparation:

-

Wash the precipitated protein pellet with cold ether to remove the scavenger and cleaved trityl groups.

-

Resuspend the deprotected protein in a suitable buffer for the next conjugation step. It is often advisable to use a buffer that has been degassed and is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and dimerization of the newly exposed thiols.

-

Conclusion

This compound is a sophisticated and highly versatile chemical tool. Its heterobifunctional nature, which combines robust amine-reactive chemistry with a selectively deprotectable thiol, provides researchers with exceptional control over the construction of complex bioconjugates.[] By enabling the precise, stepwise assembly of proteins, drugs, polymers, and surfaces, this reagent is a cornerstone of advanced strategies in drug delivery, diagnostics, and materials science. A thorough understanding of its underlying chemical principles and reaction conditions is key to unlocking its full potential in the laboratory.

References

- An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation. Benchchem. [URL: https://www.benchchem.

- This compound - BOC Sciences. BOC Sciences. [URL: https://www.bocsci.

- NHS Esters for Antibody Labeling. BOC Sciences. [URL: https://www.bocsci.com/nhs-esters-for-antibody-labeling.html]

- An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/An-In-depth-Technical-Guide-to-Trityl-Protecting-Groups-in-Chemical-Synthesis-BenchChem.pdf]

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html]

- (a) Cys thiol protection with the trityl (Trt) protecting group... ResearchGate. [URL: https://www.researchgate.net/figure/a-Cys-thiol-protection-with-the-trityl-Trt-protecting-group-Examples-of-CysTrt-use_fig5_331006575]

- Chapter 5 Thiol Protecting Groups. [URL: https://media.wiley.

- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7094002/]

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [URL: https://totalsynthesis.com/trityl-protecting-group-trityl-chloride-protection-deprotection/]

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [URL: https://www.glenresearch.

- This compound | C26H23NO4S | CID 17935426. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17935426]

- Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. Macromolecules - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ma061641m]

- 129431-12-5 | MFCD26743571 | this compound. AA Blocks. [URL: https://www.aablocks.com/product/129431-12-5.html]

- 2,5-Dioxopyrrolidin-1-yl3-(pyridin-2-yldisulfanyl)propanoate , 97% , 68181-17-9. CookeChem. [URL: https://www.cookechem.com/product/68181-17-9]

- 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate. BroadPharm. [URL: https://broadpharm.

- 129431-12-5|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/129431-12-5.html]

- 178106-34-8 | 2,5-Dioxopyrrolidin-1-yl 3-hydroxypropanoate. ChemScene. [URL: https://www.chemscene.

- Synthesis of 2,5-dioxopyrrolidin-1-yl... ResearchGate. [URL: https://www.researchgate.

- 2,5-Dioxopyrrolidin-1-yl 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoate. BLDpharm. [URL: https://www.bldpharm.com/products/2012552-32-6.html]

Sources

- 3. aablocks.com [aablocks.com]

- 4. 129431-12-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C26H23NO4S | CID 17935426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of Mpa(Trt)-Osu in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive understanding of the solubility characteristics of S-trityl-3-mercaptopropionic acid N-hydroxysuccinimide ester (Mpa(Trt)-Osu). A thorough grasp of its solubility is paramount for the successful design of bioconjugation strategies, purification protocols, and the overall effective utilization of this important heterobifunctional linker.

Part 1: Core Physicochemical Principles Governing Solubility

The solubility of Mpa(Trt)-Osu is not governed by a single property but by the interplay of its distinct chemical moieties. Understanding its structure is the foundation for predicting its behavior in various organic solvents.

1.1. Molecular Structure Analysis

Mpa(Trt)-Osu is an amphiphilic molecule, possessing both significant nonpolar and polar characteristics. Its behavior in solution is a direct consequence of three key components:

-

The Trityl (Trt) Group: This triphenylmethyl group is a large, sterically bulky, and highly nonpolar (hydrophobic) substituent.[1][2] Its three phenyl rings dominate the molecular surface area, conferring a strong affinity for nonpolar and moderately polar aprotic organic solvents. The trityl group is the primary driver for solubility in solvents like dichloromethane and chloroform and significantly enhances solubility in polar aprotic solvents.[1][3] Conversely, it is responsible for the compound's poor solubility in aqueous and highly polar protic media.[4][5]

-

The Propionic Acid Backbone: This three-carbon alkyl chain provides a flexible, nonpolar spacer between the trityl group and the reactive ester.

-

The N-hydroxysuccinimide (NHS) Ester: The Osu group is a highly polar, amine-reactive functional group.[6] While essential for its chemical function, its polar nature can limit solubility in purely nonpolar solvents. More importantly, the NHS ester is highly susceptible to hydrolysis, especially in the presence of water or protic solvents, which is a critical factor in solvent selection.[7][8]

1.2. The "Like Dissolves Like" Paradigm

The principle that "like dissolves like" is the cornerstone of solvent selection. For Mpa(Trt)-Osu, this means the ideal solvent must effectively solvate both its large, nonpolar trityl "head" and its polar NHS ester "tail."

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are the most effective. Their high polarity can interact favorably with the NHS ester, while their organic nature effectively solvates the trityl group and alkyl backbone. Crucially, as they lack acidic protons, they do not actively participate in the hydrolysis of the NHS ester, making them ideal for preparing stable stock solutions.[8][9]

-

Halogenated Solvents (e.g., DCM, Chloroform): These solvents are moderately effective, primarily due to their ability to solvate the large trityl group.[4] However, they are less efficient at solvating the polar NHS ester, which may lead to lower overall solubility compared to polar aprotic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally poor choices for dissolving Mpa(Trt)-Osu for reaction purposes. The large hydrophobic trityl group prevents significant dissolution in water.[4] While alcohols might slightly solvate the compound, their protic nature makes them reactive towards the NHS ester, promoting its degradation via solvolysis.

Part 2: Solvent Selection and Solubility Profile

While no comprehensive quantitative solubility dataset for Mpa(Trt)-Osu is published, a highly reliable solubility profile can be constructed from data on its parent acid, Mpa(Trt)-OH, and general protocols for trityl-protected compounds and NHS esters.

2.1. Summary of Solubility Data

The following table summarizes the known solubility of the parent compound and provides an expert-extrapolated profile for Mpa(Trt)-Osu. This serves as a practical guide for solvent selection.

| Solvent | Abbreviation | Type | Solubility of Mpa(Trt)-OH | Predicted Solubility of Mpa(Trt)-Osu | Rationale & Field Notes |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble[4][10] | Highly Soluble | Primary recommendation. Excellent for preparing concentrated stock solutions.[7][11] Use anhydrous grade to ensure stability.[12] |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble[10] | Highly Soluble | Primary recommendation. Widely used for NHS ester reactions.[9][13] Must be high-purity, amine-free grade to prevent side reactions.[11] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Not Reported | Soluble | A common, effective solvent in solid-phase peptide synthesis (SPPS) for similar compounds.[14] |

| Dichloromethane | DCM | Halogenated | Not Reported | Slightly to Moderately Soluble | The trityl group promotes solubility. May be useful for purification (chromatography) but less ideal for reaction stock solutions. |

| Chloroform | CHCl₃ | Halogenated | Slightly Soluble (Heated)[4][10] | Slightly Soluble | Similar to DCM. Heating may improve solubility but is not recommended due to potential degradation of the NHS ester. |

| Methanol | MeOH | Polar Protic | Slightly Soluble[4][10] | Slightly Soluble / Not Recommended | Protic nature can lead to solvolysis (degradation) of the NHS ester. Avoid for preparing stock solutions. |

| Water | H₂O | Polar Protic | Partly Miscible[4][10] | Insoluble | The large, hydrophobic trityl group prevents dissolution. The NHS ester will rapidly hydrolyze.[8] |

2.2. Causality Behind Solvent Recommendations

-

Primary Solvents (DMSO, DMF): The choice of anhydrous DMSO or DMF is a self-validating system for preserving the reactivity of Mpa(Trt)-Osu. By dissolving the reagent in a non-reactive, highly solvating medium, you ensure that its chemical potential is maintained until it is introduced into the desired reaction environment. These solvents offer the best balance of solvating both the hydrophobic and polar ends of the molecule without promoting degradation.[8][12]

-

Secondary Solvents (DCM, NMP): DCM can be useful in purification contexts where the presence of a protic solvent is undesirable. NMP is a powerful solvent often used when DMF or DMSO fails to dissolve a substrate adequately in peptide synthesis contexts.[14]

-

Solvents to Avoid (Alcohols, Water): The hydroxyl groups in these solvents act as competing nucleophiles, leading to the rapid and irreversible hydrolysis or solvolysis of the NHS ester to an inactive carboxylic acid.[7] This directly undermines the purpose of the reagent.

Part 3: Experimental Protocols and Practical Workflows

Adherence to proper dissolution technique is critical for reproducible results in bioconjugation.

3.1. Protocol 1: Preparation of a Mpa(Trt)-Osu Stock Solution

This protocol describes the standard procedure for dissolving Mpa(Trt)-Osu for use in subsequent reactions.

Materials:

-

Mpa(Trt)-Osu solid

-

Anhydrous (≤50 ppm water) Dimethyl Sulfoxide (DMSO) or high-purity, amine-free N,N-Dimethylformamide (DMF)[11][12]

-

Inert gas (Argon or Nitrogen)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the vial of Mpa(Trt)-Osu to warm to room temperature before opening to prevent moisture condensation.[12]

-

Weighing: Weigh the required amount of Mpa(Trt)-Osu into a clean, dry glass vial under an inert atmosphere if possible.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-50 mM).

-

Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Inspection: Visually inspect the solution. If solid particles remain, continue vortexing or sonicate the vial in a water bath for 5-10 minutes.

-

Usage: Use the solution immediately for the best results. While stock solutions in anhydrous DMSO/DMF can be stored at -20°C for short periods, fresh preparation is always optimal.[12][13]

3.2. Mandatory Visualizations

Caption: Workflow for the optimal dissolution of Mpa(Trt)-Osu.

Caption: Competing reaction pathways for NHS esters.

Part 4: Expert Insights & Troubleshooting

-

Senior Application Scientist's Note: When encountering solubility issues, sonication is generally more effective and safer than heating. High temperatures can accelerate the degradation of the NHS ester, even in anhydrous solvents. If a compound fails to dissolve in DMF or DMSO, a co-solvent system might be necessary, but this requires careful empirical validation to ensure it doesn't negatively impact the downstream reaction. Always prioritize the purity of your solvents; trace amounts of water or amines are the most common causes of failed conjugations.[11][15]

-

Trustworthiness Through a Self-Validating System: The integrity of your experiment relies on the activity of the Mpa(Trt)-Osu. By exclusively using fresh, anhydrous polar aprotic solvents and preparing solutions immediately before use, you create a self-validating protocol. If the conjugation fails, you can have higher confidence that the issue lies with other reaction parameters (e.g., pH, buffer composition, biomolecule activity) rather than the reagent itself.[7][12]

-

Authoritative Grounding: The recommendation to use anhydrous DMSO or DMF is grounded in the fundamental reactivity of N-hydroxysuccinimide esters. The ester is susceptible to nucleophilic attack by water (hydrolysis) and primary amines.[8] To preserve its ability to react with the target amine on a biomolecule, it must be protected from these competing reactants during storage and dissolution. Anhydrous polar aprotic solvents are the industry standard for achieving this, ensuring the reagent's potential is delivered to the reaction vessel intact.[9][11][13]

References

-